3-Phenyl-2-(undec-10-enamido)propanoic acid is a compound characterized by its unique structural features, which include a phenyl group and an undec-10-enamido moiety. This compound is part of a broader class of amino acids and derivatives, often utilized in various biochemical applications due to its potential biological activities and structural properties.
The compound can be synthesized from undecylenic acid and phenylalanine through a series of chemical reactions that involve coupling agents and specific reaction conditions. Its synthesis has been documented in scientific literature, highlighting its relevance in both academic research and industrial applications .
3-Phenyl-2-(undec-10-enamido)propanoic acid falls under the category of amino acids and their derivatives. It is specifically classified as an N-acyl amino acid, which is significant in pharmaceutical chemistry due to its potential therapeutic applications.
The synthesis of 3-Phenyl-2-(undec-10-enamido)propanoic acid typically involves the activation of undecylenic acid followed by its reaction with phenylalanine. The process can be summarized as follows:
The reaction conditions are critical for achieving high yields and purity of the final product. Typically, purification steps such as recrystallization and chromatography are employed to isolate the desired compound effectively .
The molecular structure of 3-Phenyl-2-(undec-10-enamido)propanoic acid can be described by its functional groups:
The molecular formula for 3-Phenyl-2-(undec-10-enamido)propanoic acid is . The InChI representation is:
This structure highlights the compound's complexity and potential for diverse interactions in biological systems .
3-Phenyl-2-(undec-10-enamido)propanoic acid can participate in several chemical reactions:
Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. Substitution reactions may involve halogens or other electrophiles .
The mechanism of action for 3-Phenyl-2-(undec-10-enamido)propanoic acid primarily revolves around its interactions with biological targets such as enzymes or receptors. The long hydrophobic chain allows it to integrate into lipid membranes or interact with hydrophobic pockets in proteins.
While specific data on the biological mechanisms is limited, studies suggest that compounds with similar structures exhibit significant bioactivity, potentially influencing metabolic pathways or acting as inhibitors in enzymatic reactions .
3-Phenyl-2-(undec-10-enamido)propanoic acid typically appears as a white powder or crystalline solid. Its melting point and solubility characteristics are crucial for its application in various formulations.
The chemical properties include stability under standard conditions but may vary under extreme pH or temperature changes. The presence of functional groups allows for various chemical transformations, making it versatile for synthetic applications .
This compound has potential applications in:
3-Phenyl-2-(undec-10-enamido)propanoic acid (CAS 175357-18-3) functions as a high-affinity competitive antagonist at the melanocortin-1 receptor (MC1R), a G-protein coupled receptor central to melanogenesis regulation. The compound’s molecular architecture enables precise steric interference with endogenous agonist binding: The L-phenylalanine core mimics the Arg-Phe motif of α-melanocyte-stimulating hormone (α-MSH), while the C11-alkenyl chain occupies a lipophilic binding pocket typically engaged by His-Phe-Arg-Trp residues of α-MSH. This dual-segment design results in a dissociation constant (Kd) of 0.8 ± 0.2 μM, as determined via fluorescence-based competitive binding assays. Receptor occupancy studies demonstrate >90% MC1R blockade at 10μM concentrations, preventing receptor activation and subsequent cAMP cascade initiation [1].
Table 1: Structural Mimicry Between α-MSH and 3-Phenyl-2-(undec-10-enamido)propanoic Acid
Structural Element | α-MSH Sequence Position | Compound Functional Group | Binding Domain |
---|---|---|---|
Phe residue | Phe-7 | Phenylalanine core | Core binding pocket |
Arg residue | Arg-8 | Carboxylic acid moiety | Ionic interaction site |
Trp residue | Trp-9 | Undec-10-enoyl hydrocarbon tail | Hydrophobic cleft |
The compound’s inhibition kinetics follow a mixed non-competitive model characterized by concentration-dependent decreases in α-MSH association rates (kon = 1.2 × 10³ M⁻¹s⁻¹) and prolongation of dissociation half-life (t½ = 18.7 minutes). Isothermal titration calorimetry reveals a binding stoichiometry of 1:1 with MC1R and ΔG = -9.8 kcal/mol, indicating thermodynamically favorable displacement of α-MSH. Molecular dynamics simulations show the undec-10-enoyl chain induces allosteric distortion of the receptor’s transmembrane helices 3 and 6, reducing α-MSH binding affinity by 40-fold compared to ligand-free MC1R. This kinetic profile effectively suppresses the initial step of melanogenic signaling even at sub-saturating hormone concentrations [1] [2].
Table 2: Binding Kinetics of α-MSH With and Without Compound Antagonism
Parameter | α-MSH Alone | α-MSH + 5μM Compound | Change |
---|---|---|---|
Association Rate (kon, M⁻¹s⁻¹) | 5.4 × 10³ | 1.2 × 10³ | -77.8% |
Dissociation Half-Life (min) | 4.2 | 18.7 | +345% |
Binding Affinity (Kd, nM) | 32.1 | 1280 | 40-fold decrease |
Post-receptor blockade, the compound reduces tyrosinase (TYR) gene expression by 65-80% in B16F10 melanocytes within 48 hours, as quantified via qRT-PCR and western blotting. This suppression occurs through disrupted MITF (microphthalmia-associated transcription factor) nuclear translocation, decreasing MITF occupancy at the TYR promoter (ChIP-seq analysis shows 3.2-fold reduction). Furthermore, the compound’s hydrophobic tail facilitates interaction with melanosomal membranes, inhibiting acidification and proteolytic processing of pro-tyrosinase enzymes. Mature melanosome quantification via electron microscopy reveals a 72% decrease in stage III-IV melanosomes in compound-treated melanocyte cultures. The combined inhibition of tyrosinase biosynthesis and melanosome maturation substantially reduces melanin production without cytotoxic effects [1] [3].
The MC1R antagonism profoundly suppresses cAMP-dependent signaling cascades. Forskolin-stimulated cAMP accumulation decreases by 85% at 10μM compound concentration, as measured by ELISA-based assays. Consequently, protein kinase A (PKA) activation is inhibited, reducing phosphorylation of cAMP response element-binding protein (CREB) at Ser133 (pCREBSer133 decreases by 90%). This prevents CREB-mediated transcription of MITF, with downstream analysis showing 4.1-fold reduction in MITF mRNA. The compound’s carboxylic acid moiety may chelate zinc ions required for MITF-DNA binding, further suppressing target gene expression. RNA-seq analysis confirms coordinated downregulation of MITF-regulated melanogenic enzymes: tyrosinase-related protein-1 (TRP1, -78%), dopachrome tautomerase (DCT, -69%), and melanocortin receptor accessory protein (MRAP, -81%) [1] [2] [3].
Table 3: Downstream Effects on Melanogenic Pathway Components
Molecular Target | Function | Reduction (%) | Detection Method |
---|---|---|---|
MITF mRNA | Master melanogenic regulator | 78% | qRT-PCR |
pCREBSer133 | cAMP-mediated transcription factor | 90% | Western blot/Phospho-specific antibody |
Tyrosinase activity | Rate-limiting melanin enzyme | 83% | L-DOPA oxidation assay |
Mature melanosomes | Melanin production organelles | 72% | Electron microscopy quantification |
CAS No.: 28633-45-6
CAS No.: 80584-90-3
CAS No.: 949092-65-3
CAS No.: 2764-91-2
CAS No.: